Ethyl 4-(dimethylamino)-2-nitrobenzoate
Overview
Description
Ethyl 4-(dimethylamino)-2-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid and contains both nitro and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-(dimethylamino)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-(dimethylamino)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Dimethylamino)-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(dimethylamino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of UV-curing coatings and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of ethyl 4-(dimethylamino)-2-nitrobenzoate depends on its specific application. For instance, in photoinitiation, the compound absorbs UV light and undergoes a photochemical reaction that generates reactive species capable of initiating polymerization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Dimethylamino)-2-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 4-nitrobenzoate: Lacks the dimethylamino group, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)9-6-5-8(12(2)3)7-10(9)13(15)16/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVIMENOWYQXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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